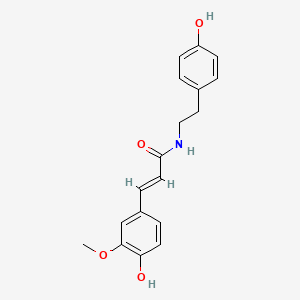

N-trans-Feruloyltyramine

概要

説明

準備方法

合成経路および反応条件

N-トランス-フェルロイルチロシンは、チロシンN-フェルロイル転移酵素によって触媒される酵素反応によって合成することができます。 この酵素は、フェルロイルCoAとチロシンの反応を促進し、N-トランス-フェルロイルチロシンとCoAを生成します 。 反応条件は通常、酵素活性を確保するために最適なpHと温度を維持することを含みます。

工業生産方法

N-トランス-フェルロイルチロシンの工業生産には、Cannabis sativaなどの植物源からの抽出が含まれます。 抽出プロセスには、クロロホルム、ジクロロメタン、酢酸エチル、DMSO、アセトンなどの溶媒を用いた溶媒抽出が含まれます 。 抽出された化合物は、その後、クロマトグラフィー技術を使用して精製され、高純度レベルが達成されます。

化学反応の分析

反応の種類

N-トランス-フェルロイルチロシンは、以下を含むさまざまな化学反応を起こします。

酸化: フリーラジカルをスカベンジし、酸化ストレスを軽減することにより、抗酸化特性を示します.

還元: Aβ(1-42)によって誘導される活性酸素種の生成を抑制することにより、酸化ストレスと細胞死から保護することができます.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素(酸化ストレス研究用)や、DMSOやメタノールなどのさまざまな溶媒(溶解用)が含まれます 。 これらの反応は通常、最適な活性を確保するために、制御された温度とpH条件下で行われます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、還元された活性酸素種、ダウンレギュレートされたチロシナーゼ、およびその生物活性に寄与する他の代謝物が含まれます .

科学研究への応用

N-トランス-フェルロイルチロシンは、幅広い科学研究への応用があります。

科学的研究の応用

Synthesis of N-trans-Feruloyltyramine

This compound can be synthesized through the coupling of ferulic acid and tyramine. The reaction typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The overall process involves:

- Extraction : Isolating ferulic acid and tyramine from natural sources.

- Chemical Coupling : Using controlled conditions to ensure high purity and yield.

- Purification : Techniques such as chromatography may be used to purify the final product.

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Research indicates that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. It also suppresses inducible nitric oxide synthase (iNOS) and inhibits nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

Case Study : A study involving Wistar rats demonstrated that NTF treatment significantly reduced memory impairment induced by scopolamine, highlighting its potential neuroprotective effects against neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

NTF exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related conditions. It has been shown to scavenge free radicals effectively, thus mitigating cellular damage .

Research Findings : In vitro studies have indicated that NTF can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and xanthine oxidase (XOD), making it a candidate for further exploration in antioxidant therapies .

Industrial Applications

This compound is utilized in the development of natural health products and nutraceuticals due to its bioactive properties. Its presence in various edible plants enhances the nutritional value of these products.

Nutraceutical Development

The compound is being evaluated for its potential in dietary supplements aimed at weight management. A current study is investigating its effects on fat loss among overweight adults, emphasizing its role as a bioactive compound in health promotion .

Summary Table of Applications

作用機序

N-トランス-フェルロイルチロシンは、さまざまな分子標的および経路を通じてその効果を発揮します。

類似化合物との比較

N-トランス-フェルロイルチロシンは、N-トランス-クマロイルチロシンやN-トランス-フェルロイルオクトパミンなどの他のフェノール性化合物と構造的に似ています 。 強力な抗酸化作用と抗炎症作用、ならびにコウジ酸よりも効果的にメラニン生成を阻害する能力においてユニークです .

類似化合物のリスト

- N-トランス-クマロイルチロシン

- N-トランス-フェルロイルオクトパミン

- 5,7-ジヒドロキシ-8-メトキシフラボン

- (3S)-3,5,4′-トリヒドロキシ-7-メトキシ-6-メチルホモイソフラバノン

生物活性

N-trans-Feruloyltyramine (NTF) is a phenylpropanoid compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of NTF, supported by various research findings and case studies.

- Chemical Formula : C18H19NO4

- Molecular Weight : 313.4 g/mol

- CAS Number : 66648-43-9

- Purity : > 98%

Antioxidant Activity

NTF exhibits potent antioxidant properties, effectively scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. Research indicates that NTF can reduce ROS production induced by amyloid-beta (Aβ)(1-42), which is significant in neurodegenerative diseases such as Alzheimer's disease .

Anti-inflammatory Effects

NTF has been shown to possess anti-inflammatory properties by downregulating cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This action involves the suppression of the activation protein-1 (AP-1) and the c-Jun N-terminal kinase (JNK) signaling pathway, leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2) .

Anticancer Properties

Studies have demonstrated that NTF exhibits cytotoxicity against various cancer cell lines, including the P-388 leukemia cell line. It has also shown potential in inhibiting cell migration and invasion in glioma cells, suggesting its use as an anti-metastatic agent .

Neuroprotective Effects

In animal models, NTF has been found to protect against scopolamine-induced memory impairment and cholinergic dysfunction. It inhibits apoptosis and inflammation in the brain by modulating signaling pathways related to these processes .

Melanogenesis Inhibition

NTF has been identified as a potent inhibitor of melanogenesis, demonstrating greater efficacy than kojic acid in downregulating tyrosinase activity in a dose-dependent manner. This property suggests potential applications in cosmetic formulations aimed at skin lightening .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects in Rat Models

A study investigated the effects of NTF on scopolamine-induced cognitive decline in Wistar rats. The results indicated that treatment with NTF significantly improved spatial memory performance in the Morris water maze test while simultaneously reducing inflammatory markers and promoting cholinergic function in critical brain regions .

Case Study: Anticancer Activity Against Glioma Cells

Another study evaluated the anti-cancer properties of NTF on glioma cell lines. The findings revealed that NTF not only inhibited cell proliferation but also induced apoptosis through modulation of key signaling pathways involved in cell cycle regulation .

特性

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904143 | |

| Record name | Feruloyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66648-43-9, 65646-26-6 | |

| Record name | N-trans-Feruloyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feruloyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Feruloyltramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066648439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feruloyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TRANS-FERULOYLTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC99S6JM5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144.5 - 145 °C | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。